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Introduction
Phenethyl isobutyrate is a key aroma compound extensively utilized in the flavor and

fragrance industries.[1][2] This ester is characterized by its pleasant and complex sensory

profile, contributing fruity, floral, and sweet notes to a wide array of products.[2][3] Its natural

occurrence in various foods and beverages, coupled with its stability, makes it a valuable

ingredient for flavor chemists and product developers.[3][4][5] This document provides detailed

application notes and experimental protocols for the effective use and analysis of phenethyl
isobutyrate in flavor chemistry.

Organoleptic Properties and Applications
Phenethyl isobutyrate possesses a distinct aroma and flavor profile that is highly sought after

in the food and beverage industry.

Organoleptic Profile:

Odor: Fruity, floral, rosy, with hints of honey, tea, and peach.[2][4][6][7] Some descriptors

also include wine-like, pear, and sweet nuances.
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Taste: At a concentration of 2.5 ppm, it is described as floral, waxy, green, and rosy with

winey, grape, and berry nuances.[3] Other descriptions include a bittersweet taste

reminiscent of unripe plum, pineapple, and banana.[3][8]

Applications: Phenethyl isobutyrate is a versatile flavoring agent used in a variety of products:

Beverages: Adds fruity and floral notes to alcoholic and non-alcoholic drinks.[3][6] It is

particularly effective in peach-flavored beverages.[3][6]

Confectionery and Baked Goods: Imparts sweet, fruity, and honey-like flavors to candies, ice

cream, and baked goods.[2][3]

Dairy Products: Can be used to enhance fruit flavors in yogurts and other dairy items.

Fragrances: Widely used in perfumes and personal care products for its pleasant floral

scent.[1]

Quantitative Data
The following tables summarize key quantitative data for phenethyl isobutyrate, crucial for

formulation and analysis.

Table 1: Physical and Chemical Properties

Property Value Reference

Molecular Formula C₁₂H₁₆O₂ [8][9]

Molecular Weight 192.25 g/mol [8][9]

Boiling Point 250 °C (lit.) [6][8]

Density 0.988 g/mL at 25 °C (lit.) [6][8]

Refractive Index n20/D 1.4873 (lit.) [6][8]

Solubility
Soluble in alcohol and oils;

practically insoluble in water.
[3][6][9]

CAS Number 103-48-0 [5]
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Table 2: Recommended Usage Levels in Food Products

Food Category
Recommended
Concentration (ppm)

Reference

Beverages 3 - 13 [6]

Ice Cream 3 - 13 [6]

Candy 3 - 13 [6]

Baked Goods 3 - 13 [6]

5% Sugar Solution 10 [10]

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
This protocol outlines a general method for the quantification of phenethyl isobutyrate in a

liquid matrix, such as a beverage.

Objective: To identify and quantify the concentration of phenethyl isobutyrate in a liquid

sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Autosampler

DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Helium (carrier gas)

Phenethyl isobutyrate standard

Ethanol (solvent)
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Sample vials

Micropipettes

Procedure:

Standard Preparation: Prepare a stock solution of phenethyl isobutyrate in ethanol. Create

a series of calibration standards by diluting the stock solution to concentrations ranging from

0.1 to 20 ppm.

Sample Preparation: For clear liquid samples, dilute 1:10 with ethanol. For more complex

matrices, a liquid-liquid extraction with a suitable solvent like dichloromethane may be

necessary.

GC-MS Parameters:

Injector Temperature: 250 °C

Injection Mode: Splitless

Carrier Gas Flow: Helium at 1.0 mL/min

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold: 5 minutes at 280 °C

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

Data Analysis:
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Identify the phenethyl isobutyrate peak based on its retention time and mass spectrum

(characteristic ions: m/z 104, 71, 43).

Quantify the concentration by creating a calibration curve from the standard solutions and

calculating the concentration in the unknown sample.

Workflow for GC-MS Analysis

Preparation

Analysis Data Processing

Standard Preparation

GC-MS Injection & Run

Sample Preparation

Peak Identification Quantification

Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of phenethyl isobutyrate using GC-MS.

Sensory Evaluation Protocol
This protocol describes a descriptive sensory analysis to characterize the flavor profile of a

beverage containing phenethyl isobutyrate.

Objective: To evaluate the sensory attributes of a beverage flavored with phenethyl
isobutyrate.

Materials:

Trained sensory panel (8-12 panelists)

Control beverage (without phenethyl isobutyrate)

Test beverage (with a known concentration of phenethyl isobutyrate)
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Sensory evaluation booths with controlled lighting and ventilation

Glassware for serving

Unsalted crackers and water for palate cleansing

Sensory evaluation ballot

Procedure:

Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor

attributes associated with phenethyl isobutyrate (e.g., fruity, floral, rosy, honey, sweet).

Sample Preparation and Presentation:

Prepare the control and test beverages on the day of evaluation.

Present 30 mL of each sample, coded with random three-digit numbers, to each panelist.

The order of presentation should be randomized.

Evaluation:

Instruct panelists to first evaluate the aroma (orthonasal) of each sample.

Then, they should taste each sample and evaluate the flavor (retronasal) and mouthfeel.

Panelists should cleanse their palate with water and crackers between samples.

Data Collection:

Panelists will rate the intensity of each attribute on a 15-cm line scale, anchored from "not

perceptible" to "very intense."

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods (e.g., ANOVA) to determine significant

differences in sensory attributes between the control and test samples.
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Sensory Evaluation Workflow

Panelist Training

Sample Preparation & Presentation

Sensory Evaluation Session

Data Collection on Ballots

Statistical Analysis

Final Report

Click to download full resolution via product page

Caption: Workflow for descriptive sensory analysis of a flavored beverage.

Olfactory Signaling Pathway
The perception of phenethyl isobutyrate's aroma is initiated by its interaction with olfactory

receptors in the nasal cavity. This interaction triggers a cascade of events within the olfactory

sensory neuron, leading to the generation of a nerve impulse that is sent to the brain for

interpretation.
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The binding of an odorant molecule, such as phenethyl isobutyrate, to a specific G-protein

coupled receptor (GPCR) on the cilia of an olfactory sensory neuron activates an olfactory-

specific G-protein (G-olf). This, in turn, activates adenylate cyclase, leading to an increase in

intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion

channels, allowing an influx of Na⁺ and Ca²⁺, which depolarizes the neuron. This

depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[1]

Olfactory Transduction Pathway

Phenethyl Isobutyrate Olfactory Receptor (GPCR)Binds to G-olf Protein Activation Adenylate Cyclase Activation cAMP Production Ion Channel Opening (Na+, Ca2+ influx) Neuron Depolarization Signal to Brain

Click to download full resolution via product page

Caption: Simplified diagram of the olfactory signal transduction pathway.

Stability and Safety
Phenethyl isobutyrate is generally considered a stable compound under typical food

processing and storage conditions.[3][8] However, its stability can be influenced by factors such

as pH, temperature, and the presence of other ingredients. For instance, high temperatures

during processes like pasteurization can potentially lead to some degradation or interaction

with other food components, although specific data on phenethyl isobutyrate is limited.

From a safety perspective, phenethyl isobutyrate has been reviewed and is considered safe

for its intended use as a flavoring agent and fragrance ingredient.[11][12] It is important to

adhere to the recommended usage levels to ensure consumer safety. Toxicological and

dermatological reviews have been conducted to establish its safety profile.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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